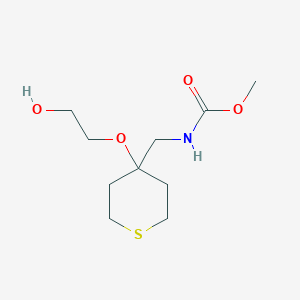

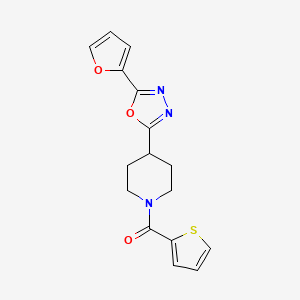

methyl ((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various carbamate compounds has been explored in the provided papers. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involved chemical transformations starting from 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Another synthesis approach involved the cyclization of methyl(o-methoxycarbonylbenzylthio)acetate to obtain methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate . These methods highlight the versatility of carbamate synthesis, which can be tailored to produce compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure and spectral properties of carbamate compounds have been studied using computational methods such as density functional theory (DFT). For example, the molecular structure of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate was investigated, revealing a molecule with Cs symmetry and a large energy gap, indicating stability . These studies are crucial for understanding the electronic properties and potential reactivity of carbamate compounds.

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, leading to the formation of different products. Methyl [4-(oxoacetyl)phenyl]carbamate, for instance, was used to synthesize a range of heterocyclic compounds through condensation reactions with different reagents . Additionally, methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate was shown to react with hydrazine and phenylhydrazine to yield pyrazolone derivatives . These reactions demonstrate the chemical versatility of carbamates and their utility in synthesizing pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. The stability of these compounds at different pH levels has been studied, showing that some carbamates are stable at low pH but release the active phenol at physiological pH . This behavior is essential for the design of prodrugs that can release the active drug in a controlled manner within the body.

科学的研究の応用

Chemistry and Analysis of Carbamate Compounds

Carbamate compounds are involved in a range of biological and non-biological processes. They undergo reactions such as hydrolysis, oxidation, and conjugation, leading to various metabolites and products. These processes are significant in understanding the environmental fate, toxicity, and therapeutic applications of carbamate compounds (Knaak, 1971; Knaak, 1971). The study of methylglyoxal, a reactive alpha-oxoaldehyde, highlights the importance of understanding carbamate modifications, as they can form advanced glycation end-products implicated in various diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Biomedical Applications

The biological modifications of carbamates, including methylcarbamate insecticides, provide insights into their metabolism in living organisms. This knowledge is crucial for designing compounds with specific biological activities or for environmental detoxification (Knaak, 1971). Additionally, the study of cyclization-activated prodrugs illustrates the potential of carbamate derivatives in therapeutic applications, where controlled drug release and targeted delivery are desired (Saari et al., 1990).

Environmental Bioremediation

The isolation of carbendazim-hydrolyzing esterase from Nocardioides sp. demonstrates the potential for utilizing specific enzymes to degrade carbamate pesticides, offering a promising approach for environmental bioremediation (Pandey et al., 2010). This example underscores the relevance of researching carbamate-degrading enzymes and their applications in mitigating environmental pollution.

将来の方向性

The future directions for research on this compound could include elucidating its synthesis and chemical reactions, investigating its physical and chemical properties, and exploring its potential biological activity. This would require a thorough review and analysis of all relevant scientific literature .

特性

IUPAC Name |

methyl N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-14-9(13)11-8-10(15-5-4-12)2-6-16-7-3-10/h12H,2-8H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJGFBNNDWURGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCSCC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)

![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)

![[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B2553078.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2553080.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)